5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one involves multiple steps. One common method includes the reaction of indole derivatives with chloroalkanes under basic conditions to form the desired compound . The reaction conditions typically involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups like amines, alcohols, and thiols .
Scientific Research Applications
5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, inhibiting their activity, and thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indole-2-carboxamide
- 5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indole-2-methyl ester
Uniqueness
The uniqueness of 5-chloro-3-hydroxy-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group, in particular, enhances its potential for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C14H10ClNO3S |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
5-chloro-3-hydroxy-3-(2-oxo-2-thiophen-3-ylethyl)-1H-indol-2-one |
InChI |
InChI=1S/C14H10ClNO3S/c15-9-1-2-11-10(5-9)14(19,13(18)16-11)6-12(17)8-3-4-20-7-8/h1-5,7,19H,6H2,(H,16,18) |
InChI Key |
KXCWPUDSAUWMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(C(=O)N2)(CC(=O)C3=CSC=C3)O |
Origin of Product |
United States |
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